molecular formula C11H17N B7804622 (S)-3-Methyl-1-phenylbutan-1-amine

(S)-3-Methyl-1-phenylbutan-1-amine

Cat. No.: B7804622
M. Wt: 163.26 g/mol
InChI Key: ZTLDKBMTEANJRD-NSHDSACASA-N
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Description

(S)-3-Methyl-1-phenylbutan-1-amine is a chiral amine compound with the molecular formula C11H17N It is characterized by the presence of a phenyl group attached to a butan-1-amine backbone, with a methyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-1-phenylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and 2-butanone.

    Grignard Reaction: Benzyl cyanide undergoes a Grignard reaction with 2-butanone to form an intermediate compound.

    Hydrogenation: The intermediate is then subjected to hydrogenation to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

(S)-3-Methyl-1-phenylbutan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

    ®-3-Methyl-1-phenylbutan-1-amine: The enantiomer of (S)-3-Methyl-1-phenylbutan-1-amine with different stereochemistry.

    Phenylbutylamine: A structurally related compound lacking the methyl group at the third carbon position.

    Amphetamine: A compound with a similar amine group but different overall structure and pharmacological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other structurally related compounds.

Properties

IUPAC Name

(1S)-3-methyl-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLDKBMTEANJRD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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